

# Mepiprazole's Active Metabolite, m-Chlorophenylpiperazine (mCPP): A Technical Guide

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## Compound of Interest

Compound Name: **Mepiprazole**

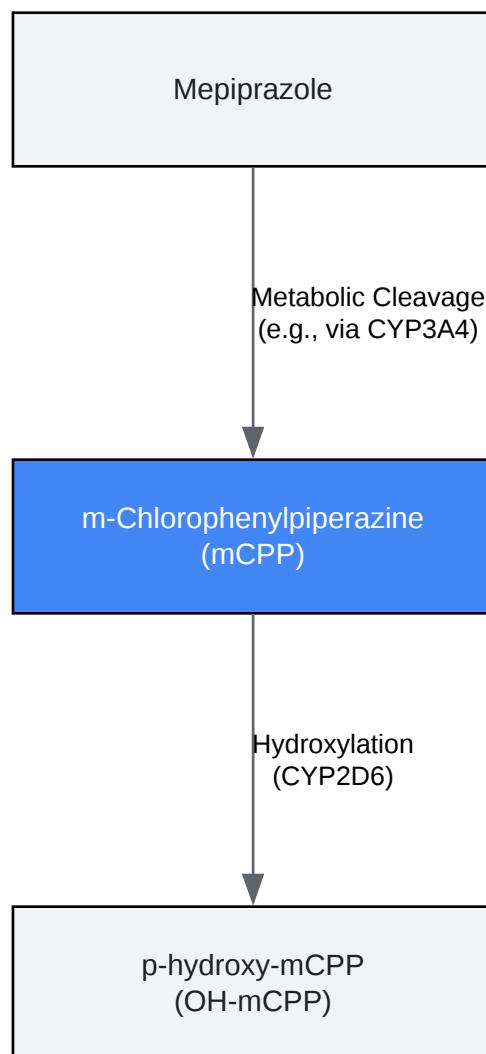
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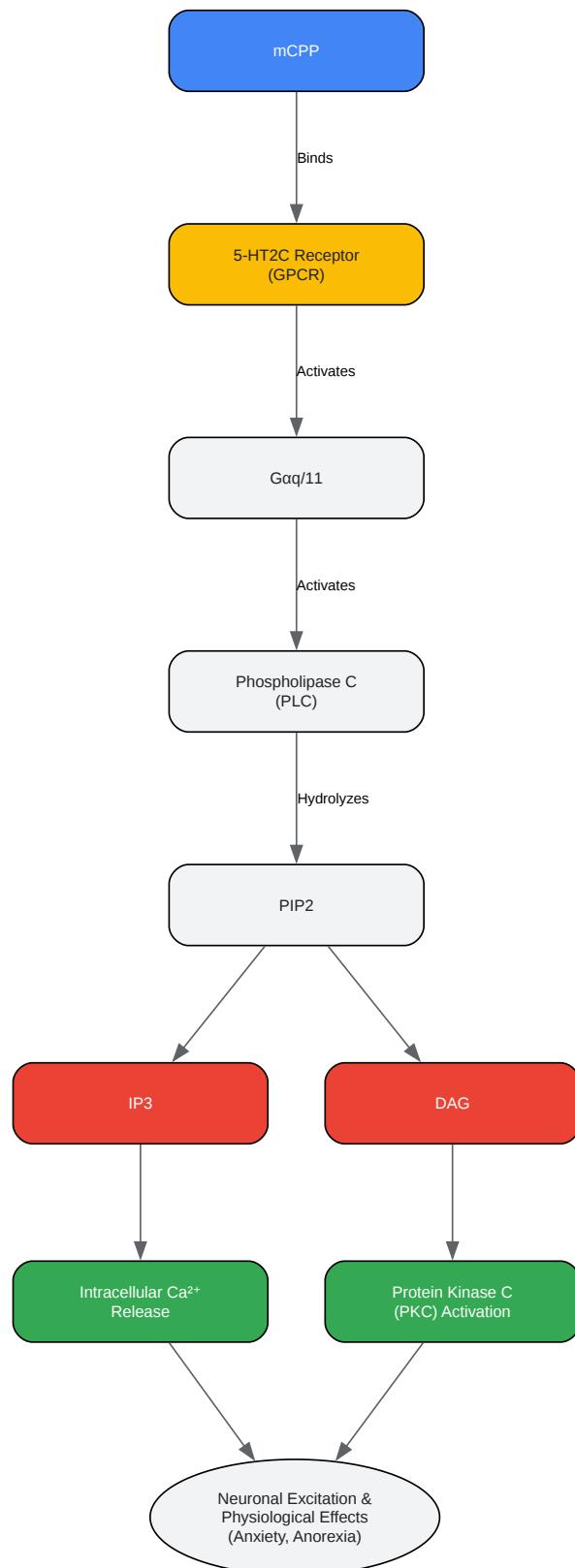
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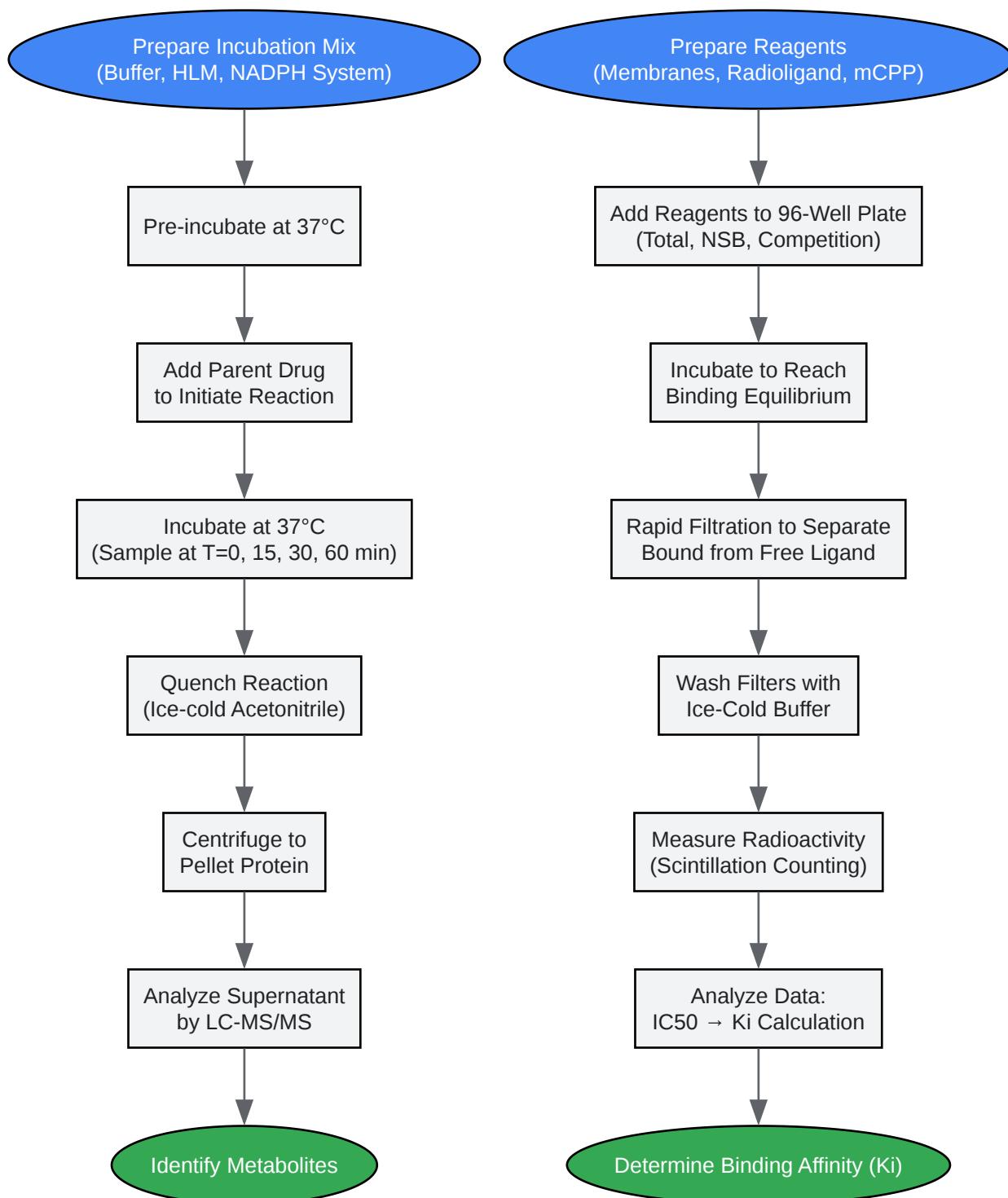
**Abstract:** This document provides an in-depth technical overview of **mepiprazole** and its principal active metabolite, 1-(3-chlorophenyl)piperazine (mCPP). **Mepiprazole** is a psychotropic agent, but a significant portion of its pharmacological activity is attributable to mCPP, which is also a metabolite of other drugs like trazodone and etoperidone.<sup>[1][2][3]</sup> This guide details the metabolic conversion of **mepiprazole**, the extensive pharmacological profile of mCPP, including its receptor binding affinities and functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided for researchers in pharmacology and drug development.

## Metabolism of Mepiprazole to m-Chlorophenylpiperazine (mCPP)

**Mepiprazole** undergoes significant biotransformation following administration. The primary metabolic pathway of clinical importance is the cleavage of the side chain to form the active metabolite, m-chlorophenylpiperazine (mCPP).<sup>[2][4]</sup> This conversion is a common feature among several phenylpiperazine drugs.<sup>[1][4]</sup> The subsequent metabolism of mCPP is primarily handled by the cytochrome P450 enzyme CYP2D6, which hydroxylates mCPP to form p-hydroxy-mCPP (OH-mCPP).<sup>[5][6]</sup> The efficiency of this metabolic process can be influenced by genetic polymorphisms in the CYP2D6 enzyme, potentially leading to variability in mCPP exposure among individuals.<sup>[6]</sup>





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## References

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